1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene
Description
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a sec-butyl group (–CH(CH₂)CH₂CH₃) at position 1 and a 1,1-difluoroethyl group (–CF₂CH₃) at position 3. This structure combines steric bulk from the branched alkyl chain with electron-withdrawing effects from the fluorine atoms, influencing its physical properties and reactivity. Such fluorinated aromatics are valuable in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and tunable electronic properties.
Properties
Molecular Formula |
C12H16F2 |
|---|---|
Molecular Weight |
198.25 g/mol |
IUPAC Name |
1-butan-2-yl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-4-9(2)10-5-7-11(8-6-10)12(3,13)14/h5-9H,4H2,1-3H3 |
InChI Key |
WQKJEPWGVKXYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the introduction of the sec-butyl and difluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form sec-butylbenzene. Subsequently, the difluoroethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic protodeboronation and hydromethylation have been explored .
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-(sec-butyl)-4-(difluoromethyl)benzene.
Substitution: Formation of halogenated derivatives like 1-(sec-butyl)-4-(1,1-difluoroethyl)-2-bromobenzene.
Scientific Research Applications
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sec-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with enzymes or receptors .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 1,1-difluoroethyl group (–CF₂CH₃) in the target compound provides moderate electron withdrawal, compared to the stronger electron-withdrawing nitro group (–NO₂) in 1-sec-Butyl-4-nitrobenzene . This difference impacts reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation).
- Steric Effects : The sec-butyl group introduces steric hindrance, reducing reaction rates at the para position compared to linear alkyl chains (e.g., n-butyl) .
Physical Properties
Table 2: Physical Property Comparison
Key Observations :
- Boiling Points: Fluorinated compounds like 1-bromo-4-(1,1-difluoroethyl)benzene exhibit higher boiling points (~219°C) compared to non-halogenated analogues due to increased molecular weight and dipole interactions .
- Solubility: The target compound’s solubility in organic solvents aligns with trends for halogenated aromatics, whereas phenolic derivatives (e.g., 4-(1,1-difluoroethyl)-Phenol) show higher polarity and water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
